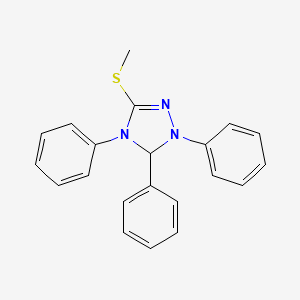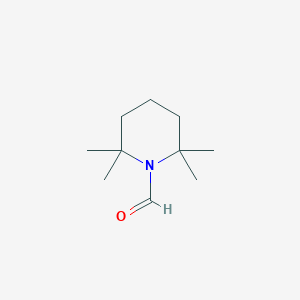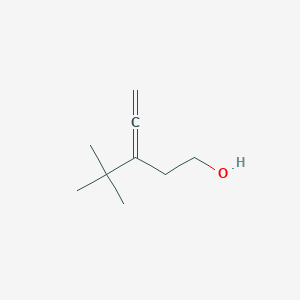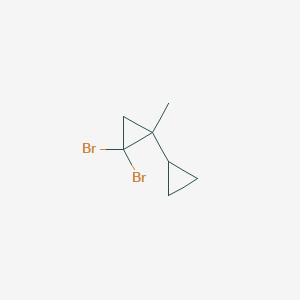
2,2-Dibromo-1-methyl-1,1'-bi(cyclopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are a class of organic compounds characterized by a three-membered ring structure. The presence of bromine atoms and a methyl group in this compound introduces unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) typically involves the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in a mixture of ethanol and methylene chloride, with the temperature maintained between 25°C and 35°C. After the reaction, the product is purified through a series of washing, drying, and recrystallization steps .
Analyse Des Réactions Chimiques
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The strained cyclopropane ring can undergo addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen halides, and strong bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules, including [1.1.1]propellane and other polycyclic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) involves its interaction with molecular targets through its reactive bromine atoms and strained cyclopropane ring. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The specific pathways and targets depend on the context of its use and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropane derivatives, such as:
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Similar in structure but with additional chlorine atoms, leading to different reactivity and applications.
1,2-Dibromocyclopropane: Lacks the methyl group, resulting in different chemical properties and uses.
Propriétés
Numéro CAS |
57542-37-7 |
|---|---|
Formule moléculaire |
C7H10Br2 |
Poids moléculaire |
253.96 g/mol |
Nom IUPAC |
1,1-dibromo-2-cyclopropyl-2-methylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-6(5-2-3-5)4-7(6,8)9/h5H,2-4H2,1H3 |
Clé InChI |
HBVQWLQBFZQFJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Br)Br)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
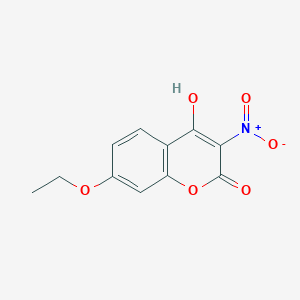

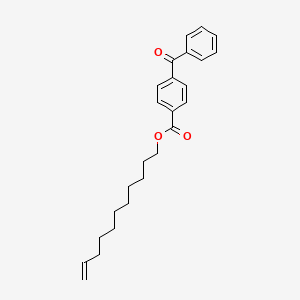
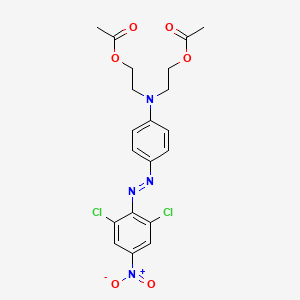


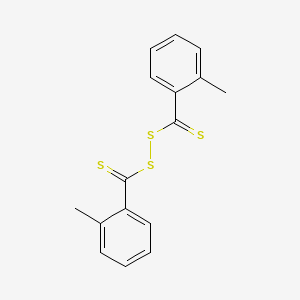
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
